3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
This compound, also known by its CAS Number 1142214-66-1, is a fluorinated building block . It has a molecular weight of 320.36 and its IUPAC name is 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-5-3-11(18)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) . This indicates the specific arrangement and bonding of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid . Its SMILES string, which represents the structure of the molecule, is CC1©C(C1C(=O)N2CCN(CC2)c3ccc(F)cc3)C(O)=O .Scientific Research Applications
Binding Affinity and Pharmacophoric Contributions
The compound 3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is part of a class known for its significance in drug design, particularly due to the presence of arylcycloalkylamine groups. These groups, including phenyl piperidines and piperazines, are integral pharmacophoric elements in antipsychotic agents. A review of literature indicates that arylalkyl substituents enhance the binding affinity and selectivity at D(2)-like receptors. Research exploring the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the potency and selectivity of synthesized agents at these receptors shows the complex role of composite structures in determining selectivity and potency at D(2)-like receptors (Sikazwe et al., 2009).
Anti-mycobacterial Activity and Structural Importance
Piperazine, a core structure in the compound, serves as a versatile scaffold in medicinal chemistry, playing a crucial role in developing drugs with various pharmacological activities. Recent studies highlight the importance of piperazine and its analogues, particularly against Mycobacterium tuberculosis (MTB), including potent activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the significance of piperazine as a building block in anti-TB molecules, emphasizing the need for continued exploration of its potential in addressing gaps in treatment and developing safer, more effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives and Therapeutic Applications
Piperazine derivatives have been explored for their therapeutic uses, ranging from CNS agents to anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine ring as a building block in drug discovery is evident, with slight modifications to its substitution pattern resulting in significant differences in medicinal potential. This versatility underscores the broad potential of piperazine-based molecules in various therapeutic areas and encourages further exploration for novel drug development (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-5-3-11(18)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLLBUXAVBDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123344 | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-66-1 | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-[[4-(4-fluorophenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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